4,6-Dimethoxy-1-methyl-1,3,5-triazine-2(1H)-thione
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Overview
Description
4,6-Dimethoxy-1-methyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of methoxy groups and a thione group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1-methyl-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethoxy-1-methyl-1,3,5-triazine with a sulfur source such as hydrogen sulfide or thiourea. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1-methyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted triazines.
Scientific Research Applications
4,6-Dimethoxy-1-methyl-1,3,5-triazine-2(1H)-thione has various applications in scientific research:
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Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Properties
CAS No. |
84658-17-3 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4,6-dimethoxy-1-methyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C6H9N3O2S/c1-9-5(11-3)7-4(10-2)8-6(9)12/h1-3H3 |
InChI Key |
KTOZATAQXAYFFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=NC1=S)OC)OC |
Origin of Product |
United States |
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